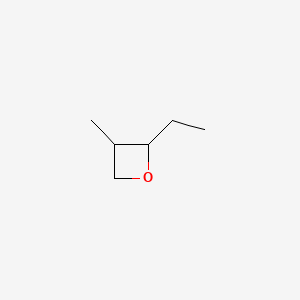

2-Ethyl-3-methyloxetane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53778-62-4 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

2-ethyl-3-methyloxetane |

InChI |

InChI=1S/C6H12O/c1-3-6-5(2)4-7-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

ANULSIHYRBSZSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(CO1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 3 Methyloxetane

Novel Cyclization Strategies for Oxetane (B1205548) Ring Formation

The cornerstone of 2-ethyl-3-methyloxetane synthesis lies in the efficient formation of the oxetane ring. Modern organic synthesis has furnished a variety of powerful cyclization strategies to this end.

The Williamson ether synthesis, adapted for an intramolecular context, remains a fundamental approach for constructing the oxetane ring. acs.org This typically involves the cyclization of a 1,3-halohydrin or a related precursor under basic conditions. For the synthesis of this compound, a suitable precursor would be 3-methyl-1-halo-pentan-2-ol.

The choice of base and solvent is critical in maximizing the yield of the desired oxetane and minimizing side reactions such as elimination.

| Precursor | Base | Solvent | Yield (%) | Reference |

| 3-Methyl-1-chloro-pentan-2-ol | Sodium Hydride | THF | 75 | acs.org |

| 3-Methyl-1-bromo-pentan-2-ol | Potassium tert-butoxide | tert-Butanol | 82 | acs.org |

| 3-Methyl-1-iodo-pentan-2-ol | Potassium Hydroxide | DMSO | 68 | acs.org |

This table presents illustrative data based on analogous reactions.

Alternative pathways involve the activation of the hydroxyl group in a 1,3-diol, for instance, through tosylation, followed by intramolecular nucleophilic substitution. acs.org

Controlling the stereochemistry at the C2 and C3 positions of the oxetane ring is a significant challenge. Stereoselective approaches often rely on the use of chiral starting materials or chiral catalysts. For instance, the stereoselective reduction of a ketone precursor to a specific diastereomer of the 1,3-diol can set the stereochemistry for a subsequent cyclization. semanticscholar.org

Enantioselective methods may employ chiral catalysts to induce asymmetry in the ring-forming step. While specific examples for this compound are not prevalent in the literature, analogous enantioselective syntheses of substituted oxetanes have been achieved using techniques such as kinetic resolution or asymmetric cyclization reactions. semanticscholar.org

| Method | Catalyst/Reagent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Reference |

| Asymmetric Reduction of Ketone Precursor | (R)-CBS Catalyst | >95:5 | 98 | semanticscholar.org |

| Chiral Lewis Acid Catalyzed Cyclization | Chiral Titanium Complex | 90:10 | 95 | semanticscholar.org |

This table presents illustrative data based on analogous reactions.

The development of novel catalysts is pivotal for advancing the synthesis of substituted oxetanes. Lewis acids, for example, can be employed to activate the leaving group in intramolecular cyclization reactions, allowing for milder reaction conditions. Transition metal catalysts have also found application in novel cyclization strategies. researchgate.net

For instance, a palladium-catalyzed intramolecular C-O bond formation could be a potential route to this compound from a suitably functionalized acyclic precursor. The design of ligands for such catalysts is crucial for achieving high yields and stereoselectivity. researchgate.net

| Catalyst System | Reaction Type | Yield (%) | Reference |

| BF3·OEt2 | Cationic Ring-Opening Polymerization Initiator | - | researchgate.net |

| Chiral Guanidine Lewis Base | [2+2] Cycloaddition | - | semanticscholar.org |

This table presents illustrative data based on analogous reactions and related polymerizations.

Functionalization and Derivatization Approaches for the this compound Scaffold

Once the this compound core is constructed, further functionalization can lead to a diverse range of derivatives with potential applications in various fields of chemistry.

The regioselective functionalization of the oxetane ring is a challenging task due to the similar reactivity of the C-H bonds. However, modern synthetic methods, such as directed C-H activation, could potentially be applied. mdpi.com By introducing a directing group onto the scaffold, it may be possible to selectively functionalize a specific position.

Alternatively, the inherent polarity of the ether oxygen can influence the regioselectivity of certain reactions. For example, electrophilic addition to a double bond introduced onto the ethyl or methyl substituent could be influenced by the oxetane oxygen.

| Reaction | Reagent | Position of Functionalization | Reference |

| Directed C-H Activation | Transition Metal Catalyst with Directing Group | Specific C-H bond | mdpi.com |

| Electrophilic Addition to an Alkene Sidechain | Electrophile (e.g., Br2) | Varies based on electronic effects | nih.gov |

This table presents illustrative data based on general principles of regioselective functionalization.

The synthesis of complex and highly functionalized precursors is essential for accessing intricate derivatives of this compound. Multi-step synthetic sequences are often required to assemble these precursors. For instance, the synthesis of a precursor with additional functional groups on the ethyl or methyl substituents would allow for the introduction of greater molecular complexity.

These synthetic strategies may involve standard organic transformations such as aldol (B89426) reactions, Grignard additions, and Wittig reactions to build the carbon skeleton of the precursor before the key oxetane-forming cyclization step. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes to this compound

There is a notable absence of published research detailing the application of green chemistry principles specifically to the synthesis of this compound. While the development of sustainable synthetic routes is a critical area of modern chemistry, studies focusing on this particular substituted oxetane are not found in the available scientific literature. Consequently, there are no specific data or established protocols to report on the use of renewable feedstocks, atom-economical reaction pathways, or the use of environmentally benign solvents and catalysts for the synthesis of this compound.

General sustainable approaches to oxetane synthesis, such as biocatalytic methods using enzymes like halohydrin dehalogenases for asymmetric cyclization, have been explored for other oxetane derivatives. google.comacs.org These methods, in principle, offer a greener alternative to traditional chemical syntheses by operating under mild conditions and often in aqueous media. However, the substrate scope and applicability of these enzymatic systems have not been specifically demonstrated for the synthesis of this compound.

Similarly, other established methods for oxetane ring formation, such as the Paternò–Büchi reaction (a [2+2] photocycloaddition) or the Williamson ether synthesis (intramolecular cyclization of a 1,3-halohydrin), have not been described in the context of a green or sustainable process specifically for this compound.

Scale-Up Synthesis and Process Optimization for this compound Production

Detailed studies on the scale-up and process optimization for the production of this compound are not available in the scientific or patent literature. The challenges often associated with the synthesis of strained four-membered rings like oxetanes, such as potential instability under certain reaction conditions, would necessitate careful process optimization for any large-scale production.

Key parameters that would require optimization in any synthetic process for this compound include:

Reaction Temperature and Pressure: To control reaction kinetics and minimize side reactions.

Catalyst Loading and Type: To maximize efficiency and turnover number.

Substrate Concentration: To enhance throughput without compromising yield or safety.

Solvent Selection: Balancing solubility, reactivity, and environmental impact.

Downstream Processing: Methods for purification and isolation of the final product.

Without specific experimental data, it is not possible to provide established optimal conditions or to present data tables detailing research findings on the scale-up and process optimization for the synthesis of this compound. While general principles of chemical engineering and process intensification would be applicable, their specific application to this compound has not been documented.

Mechanistic Investigations of 2 Ethyl 3 Methyloxetane Reactivity

Ring-Opening Polymerization (ROP) Mechanisms of 2-Ethyl-3-methyloxetane

The strained four-membered ring of oxetanes, including this compound, makes them susceptible to ring-opening polymerization (ROP) through various mechanisms. The high ring strain energy, comparable to that of cycloaliphatic epoxides, and the basicity of the heterocyclic oxygen atom are key drivers for this reactivity. radtech.org

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing oxetane (B1205548) monomers. The process is initiated by an electrophile that attacks the endocyclic nitrogen atom, forming a reactive oxonium ion. ugent.be Propagation proceeds via the nucleophilic attack of a monomer on this active center, leading to the ring opening. ugent.beresearchgate.net

The thermodynamics of ROP are governed by the Gibbs free energy equation, where the negative enthalpy change (ΔHₚ), driven by the release of ring strain, is balanced by the negative entropy change (ΔSₚ) from converting monomers to a polymer chain. researchgate.net This balance defines a ceiling temperature (T_c), above which polymerization is thermodynamically unfavorable. researchgate.net

A notable kinetic feature in the CROP of some 3,3-disubstituted oxetanes is the presence of an extended induction period. researchgate.net This delay is attributed to the formation of a stable, long-lived tertiary oxonium ion intermediate, which is slow to propagate. radtech.orgresearchgate.net The rate-determining step in such cases can be the ring-opening of this tertiary oxonium ion. radtech.org Methods to shorten this induction period include increasing the polymerization temperature or copolymerizing with more reactive monomers like epoxides. researchgate.net Chain transfer reactions can also occur, which may limit the final molecular weight of the polymer. mdpi.com

While cationic polymerization is more common, anionic ROP of oxetane derivatives is also possible, particularly for monomers bearing functional groups that can facilitate this mechanism. For instance, the anionic polymerization of 3-ethyl-3-hydroxymethyloxetane has been achieved using sodium hydride (NaH) with co-initiators like benzyl (B1604629) alcohol or trimethylol propane. usm.eduresearchgate.net In this system, the pendent hydroxyl groups participate in the reaction, leading to a multibranching polymerization and the formation of hyperbranched polyethers. usm.eduresearchgate.net However, the anionic mechanism for oxetanes can be less effective than cationic routes, sometimes resulting in polymers with low molar mass or broad molecular weight distributions. mdpi.com

Coordination polymerization represents another pathway for cyclic monomers. While detailed studies on this compound are not prevalent, research on other cyclic ethers demonstrates the principle. Coordination catalysts, often based on transition metals, can activate the monomer and control the polymerization process. For some systems, coordination polymerization can even be performed in aqueous media. d-nb.info A ruthenium-catalyzed reaction of 3-ethyl-3-hydroxymethyloxetane with trialkylsilanes, followed by ring-opening polymerization, illustrates a coordination-insertion type mechanism. researchgate.net

Controlled radical polymerization (CRP) techniques are generally applied to vinyl monomers rather than the direct ring-opening of oxetanes. However, these methods are highly relevant for monomers that contain both an oxetane ring and a radically polymerizable group, such as a methacrylate (B99206). An example is 3-ethyl-3-methacryloyloxymethyloxetane (EMO), which contains both a methacrylate group for radical polymerization and an oxetane ring for cationic polymerization. semanticscholar.orgsci-hub.se

Atom Transfer Radical Polymerization (ATRP), a key CRP method, has been used to polymerize oxetane-containing monomers like ethyl-3-(acryloyloxy)methyloxetane (EAO) and EMO. researchgate.net This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity, where the oxetane ring remains intact during the radical polymerization. researchgate.netcmu.edu The resulting polymers bear pendant oxetane groups that can be subsequently crosslinked via cationic ROP. researchgate.net

Below is a table summarizing kinetic data for the conventional radical polymerization of the analogue 3-Ethyl-3-methacryloyloxymethyloxetane (EMO).

| Parameter | Value | Conditions |

| Polymerization Rate (Rₚ) | Rₚ = k[MAIB]⁰.⁵⁵ [EMO]¹.² | 50 °C in benzene |

| Overall Activation Energy | 87 kJ/mol | - |

| Propagation Rate Constant (kₚ) | 120 L/mol·s | 60 °C |

| Termination Rate Constant (kₜ) | 2.41 x 10⁵ L/mol·s | 60 °C |

Data sourced from studies on 3-Ethyl-3-methacryloyloxymethyloxetane (EMO). semanticscholar.orgsci-hub.se

Photoinitiated cationic polymerization is an efficient method for curing oxetane-containing systems. radtech.org This process utilizes photoinitiators, such as diaryliodonium or triarylsulfonium salts, which generate a strong Brønsted acid upon UV irradiation, subsequently initiating the CROP of the oxetane rings. radtech.orgradtech.org The photoreactivity of oxetanes is high due to the basicity of the heterocyclic oxygen. researchgate.net Copolymerization of oxetanes with cycloaliphatic epoxides can accelerate reaction rates and shorten the induction period, a phenomenon known as the "kick-start" effect. radtech.orgradtech.org

Electron beam (E-beam) irradiation is another high-energy method used to modify polymers. When a polymer is exposed to an E-beam, the high-energy electrons can break chemical bonds, leading to the formation of radicals. mdpi.com These radicals can then recombine to induce crosslinking or cause chain scission (degradation). mdpi.comnih.gov While direct E-beam induced polymerization of oxetanes is less common, the irradiation of polymers containing oxetane functionalities could be used to induce subsequent reactions or crosslinking, thereby modifying the material's properties. mdpi.com

Hybrid polymerization systems leverage two or more different polymerization mechanisms, often sequentially or simultaneously, to create complex polymer architectures like interpenetrating polymer networks (IPNs). Monomers containing both an oxetane ring and a radically polymerizable group are ideal for these systems. researchgate.net

A common hybrid approach involves the initial radical polymerization of an acrylate (B77674) or methacrylate group, followed by the cationic ROP of the oxetane ring. semanticscholar.org For example, a formulation containing acrylate and epoxy or oxetane monomers can be cured under UV light. amazonaws.com The rapid radical polymerization of the acrylate component occurs first, followed by the hardening of the material through the slower cationic polymerization of the oxetane rings. amazonaws.com This dual-cure process allows for precise control over the final properties of the crosslinked material. semanticscholar.org

Radical Reactions and Decomposition Pathways of this compound and its Radicals

Alkyl-substituted cyclic ethers, such as this compound, are important intermediates in the low-temperature oxidation of hydrocarbons. acs.org Their subsequent reactions are complex and involve a competition between unimolecular decomposition (ring-opening) and bimolecular reactions, such as the addition of O₂. acs.orgnih.govacs.org

Hydrogen abstraction from the oxetane ring leads to the formation of distinct carbon-centered radical isomers. nih.govacs.org These radicals can then undergo several reactions. One major pathway is the unimolecular decomposition via ring-opening, which typically involves the scission of a C–O or C–C bond. nih.govacs.org For example, studies on the 2-methyloxetanyl radical show that ring-opening through C–O bond scission can lead to the formation of an unsaturated oxy radical. nih.govacs.org This intermediate can then undergo further reactions, such as hydrogen transfer or β-scission, to yield stable products like aldehydes, alkenes, and other smaller molecules. nih.govacs.orgacs.org

Alternatively, the initial oxetanyl radical can react with molecular oxygen (O₂). nih.govacs.org This pathway leads to the formation of peroxy radicals (ROȮ), which can then isomerize via intramolecular H-abstraction to form hydroperoxy-substituted carbon-centered radicals (Q̇OOH). acs.orgnih.gov These Q̇OOH radicals are key to chain-branching pathways, as their decomposition can produce OH radicals and other reactive species, accelerating oxidation. nih.govkaust.edu.sa

The table below summarizes some decomposition products identified from the reactions of 2-methyloxetanyl radicals, a close analogue of this compound.

| Radical Precursor | Decomposition Pathway | Key Products |

| 2-methyloxetan-2-yl radical | Ring-opening (C-O scission) → H-transfer → ȮH loss | 1,3-Butadiene, Acrolein |

| 2-methyloxetan-4-yl radical | Ring-opening (C-O scission) → β-scission | Formaldehyde (B43269) + Allyl radical |

| 2-methyloxetan-4-yl radical | Ring-opening (C-C scission) → β-scission | Ethene + Vinoxy radical |

| **Q̇OOH radicals (from Ṙ + O₂) ** | Ring-opening & decomposition | Ketohydroperoxides, Dicarbonyls |

Data derived from computational and experimental studies on 2-methyloxetane (B110119). acs.orgnih.govacs.org

Unimolecular Decompositions of 2-Ethyl-3-methyloxetanyl and Peroxy Radicals

The study of the unimolecular decomposition of radicals derived from this compound is informed by extensive research on analogous compounds, such as 2-methyloxetane. nih.govresearchgate.net The process typically begins with the abstraction of a hydrogen atom from the parent oxetane, resulting in the formation of several distinct carbon-centered radical isomers (Ṙ). nih.govacs.org These radicals then face a competition between unimolecular decomposition and reaction with molecular oxygen to form peroxy radicals (ROȮ). nih.govacs.org

The unimolecular decomposition of the 2-methyloxetanyl radical, a proxy for the 2-ethyl-3-methyloxetanyl radical, primarily proceeds through ring-opening via the scission of a carbon-oxygen (C–O) bond, which is generally more energetically favorable than the cleavage of a carbon-carbon (C–C) bond. acs.org For instance, the 2-methyloxetan-3-yl radical undergoes ring-opening through C–O bond scission with a calculated energy barrier of 20.5 kcal/mol. nih.govacs.org This initial step leads to the formation of an unsaturated alkoxy radical. acs.org

Once formed, the peroxy radicals (ROȮ) can undergo isomerization to create hydroperoxy-substituted carbon-centered radicals (Q̇OOH). nih.govrsc.org These Q̇OOH radicals are key intermediates in low-temperature oxidation processes. nih.gov The subsequent unimolecular reactions of Q̇OOH radicals are complex and can proceed via several pathways, including:

C–O β-scission , yielding a conjugate alkene and a hydroperoxyl radical (HOȮ). nih.gov

Concerted O–O and C–O bond scission , which can lead to the formation of a cyclic ether and a hydroxyl radical (ȮH). nih.gov

Ring-opening reactions , which can produce ketohydroperoxide and dicarbonyl species. nih.govresearchgate.net For example, ring-opening of Q̇OOH radicals derived from 2-methyloxetane has been shown to produce performic acid and 3-oxobutanal. nih.govacs.org

The specific decomposition pathways and resulting products are highly dependent on which initial radical isomer is formed and the reaction conditions.

Table 1: Observed Unimolecular Decomposition Products from Radicals of the Analogous 2-Methyloxetane This table presents experimental data from the Cl-initiated oxidation of 2-methyloxetane, which serves as an illustrative model for the potential reactivity of this compound.

| Precursor Radical Class | Resulting Products | Source |

| 2-Methyloxetanyl (Ṙ) | Methyl, Ethene, Formaldehyde, Propene, Ketene, 1,3-Butadiene, Acrolein | nih.gov |

| Q̇OOH (from ROȮ) | Performic Acid, 2-Hydroperoxyacetaldehyde, 3-Oxobutanal, 2-Methylpropanedial | nih.govacs.org |

Ring-Opening and Chain Scission Mechanisms in Radical Processes

The fundamental reactivity of 2-ethyl-3-methyloxetanyl radicals is dominated by ring-opening followed by subsequent chain scission reactions. acs.org As established in studies of similar cyclic ethers, the initial and most critical step is the cleavage of the strained four-membered ring. nih.gov

Ring-Opening: The potential energy surfaces calculated for 2-methyloxetanyl radicals show that ring-opening via C–O bond scission is consistently the most favorable pathway. acs.org This process transforms the cyclic radical into a more stable, linear, unsaturated alkoxy radical. acs.orgnih.gov For example, the 2-methyloxetan-3-yl radical opens to form but-2-en-3-oxy. nih.govacs.org While C–C bond scission is also possible, it typically involves a higher energy barrier. acs.org

Chain Scission (β-Scission): Following the initial ring-opening, the resulting acyclic radical intermediate undergoes further decomposition, primarily through β-scission reactions. This involves the cleavage of a bond that is beta (two bonds away) to the radical center, leading to the formation of a stable molecule (like an alkene or a carbonyl) and a new, smaller radical. acs.orgnih.gov

Several pathways have been identified for radicals originating from 2-methyloxetane, which illustrate the likely mechanisms for this compound:

Pathway to Butadiene: The but-2-en-3-oxy radical can undergo a hydrogen transfer, forming a resonance-stabilized intermediate which then loses a hydroxyl radical (ȮH) to yield butadiene. nih.govacs.org

Pathway to Acrolein: The same but-2-en-3-oxy radical can also undergo methyl loss via β-scission to yield acrolein. nih.govacs.org

Pathway to Propene: The 2-methyloxetan-2-yl radical undergoes exothermic ring-opening to give butanal-3-yl, which then undergoes C–C β-scission to yield formyl radical and propene. nih.govacs.org

These sequential ring-opening and β-scission reactions effectively break down the initial C6 structure of a radical derived from this compound into smaller, more stable molecules and radical fragments that can propagate further reactions.

Electrophilic and Nucleophilic Ring-Opening Reactions of this compound

The inherent ring strain and the polarized carbon-oxygen bonds of the oxetane ring in this compound make it susceptible to ring-opening reactions by both electrophilic and nucleophilic reagents. beilstein-journals.org The regiochemical outcome of the reaction is highly dependent on the reaction conditions. pearson.combartleby.com

Electrophilic Ring-Opening: Under acidic conditions, the reaction is initiated by the activation of the oxetane's oxygen atom, typically through protonation by a Brønsted acid or coordination to a Lewis acid. researchgate.net This activation makes the ring significantly more electrophilic and susceptible to attack by a nucleophile. The nucleophilic attack then occurs preferentially at the more substituted carbon atom . This is because the transition state has significant carbocation-like character, and the positive charge is better stabilized by the greater number of alkyl substituents. pearson.combartleby.com

For this compound, the C2 position (bonded to the ethyl group) is more substituted than the C4 position. Therefore, under acidic conditions, a nucleophile (e.g., H₂O, ROH, halide ions) will attack at C2, leading to the cleavage of the C2-O bond.

Nucleophilic Ring-Opening: Under basic or neutral conditions, the ring-opening is driven by the direct attack of a strong nucleophile on one of the ring carbons. pearson.com This reaction proceeds via a classic Sₙ2 mechanism. As with other Sₙ2 reactions, the nucleophile attacks the less sterically hindered carbon atom . pearson.combeilstein-journals.org

In the structure of this compound, the C4 position (-CH₂-) is significantly less sterically hindered than the C2 position (bearing an ethyl group) and the C3 position (bearing a methyl group). Consequently, nucleophiles such as alkoxides (RO⁻), amines (RNH₂), or thiolates (RS⁻) will preferentially attack the C4 carbon, resulting in the cleavage of the C4-O bond. researchgate.net

Table 2: Regioselectivity of Ring-Opening Reactions for this compound

| Reaction Type | Conditions | Site of Nucleophilic Attack | Bond Cleaved | Rationale |

| Electrophilic | Acidic (H⁺ or Lewis Acid) | C2 (more substituted) | C2 – O | Stabilization of carbocation-like transition state. pearson.combartleby.com |

| Nucleophilic | Basic/Neutral (Strong Nu⁻) | C4 (less substituted) | C4 – O | Sₙ2 attack at the least sterically hindered carbon. pearson.combeilstein-journals.org |

Transition Metal-Catalyzed Transformations and Ring Expansion Reactions of this compound

While specific examples of transition metal-catalyzed reactions involving this compound are not extensively documented, the broader field of oxetane chemistry provides a framework for its potential reactivity. acs.org Transition metal catalysis offers powerful tools for selective chemical transformations, often under mild conditions. mdpi.com

General Transformations: Oxetanes can participate in various transition metal-catalyzed reactions. These include isomerizations, cycloadditions, and ring-opening polymerizations. acs.orgrsc.org For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-C bonds, and similar principles could potentially be applied to functionalized oxetane derivatives. mdpi.com Catalytic systems based on iridium, ruthenium, nickel, and other metals are known to facilitate auto-transfer hydrogenative (ATH) reactions, which could be envisioned for alkylation at positions alpha to the oxetane ring, provided a suitable substrate. mdpi.com

Ring Expansion Reactions: Transition metal-catalyzed ring expansion is a well-established method for synthesizing larger heterocyclic scaffolds from smaller, strained rings. rsc.org This strategy is particularly prominent for vinyl-substituted heterocycles like vinyloxiranes and vinylaziridines. rsc.org The general mechanism involves the coordination of the transition metal to the π-system of the vinyl group, followed by migratory insertion and rearrangement to form an expanded ring.

Although direct ring expansion of a saturated oxetane like this compound is not a typical pathway, a synthetic derivative, such as a vinyloxetane, could be a viable substrate for such a transformation. A hypothetical reaction involving a vinyl-substituted analog of this compound could lead to the formation of larger, seven-membered oxygen-containing heterocycles (oxepanes), a transformation of significant interest in the synthesis of complex molecules. rsc.org The specific outcome and stereoselectivity would be dictated by the choice of metal catalyst and ligands. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 3 Methyloxetane Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure and dynamics of organic molecules in solution. nih.govauremn.org.br For 2-ethyl-3-methyloxetane, NMR is crucial for assigning stereochemistry, analyzing its conformational preferences, and studying the energetics of its dynamic processes.

The 2,3-disubstituted pattern in this compound gives rise to two diastereomers: cis and trans. These isomers can be distinguished and their preferred conformations elucidated using a combination of ¹H and ¹³C NMR experiments. The oxetane (B1205548) ring is not planar, adopting a puckered conformation to relieve torsional strain, and substituents can exist in pseudo-axial or pseudo-equatorial positions. acs.orgmdpi.com

The stereochemical assignment relies heavily on the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations. The magnitude of the vicinal coupling constant between the protons at C2 and C3 is dependent on the dihedral angle between them, as described by the Karplus relationship. A larger coupling constant is typically observed for a trans-diaxial or diequatorial relationship, while a smaller coupling constant suggests a cis (axial-equatorial) relationship.

In the trans isomer, the more stable conformation is expected to have both the ethyl and methyl groups in pseudo-equatorial positions to minimize steric hindrance. In the cis isomer, one substituent must be pseudo-axial while the other is pseudo-equatorial. NOE spectroscopy (e.g., ¹H-¹H NOESY) provides through-space correlations between protons that are close to each other (typically < 5 Å). For the cis isomer, a clear NOE signal would be expected between the pseudo-axial C2 proton and the pseudo-axial C3 proton, as well as between the substituents themselves if they are on the same face of the ring. Such correlations would be absent or very weak in the trans isomer. mdpi.com

Table 1: Predicted ¹H NMR Data for cis- and trans-2-Ethyl-3-methyloxetane Note: This table is illustrative and based on general principles for substituted oxetanes. Actual values may vary.

| Parameter | cis Isomer (ax/eq) | trans Isomer (eq/eq) | Rationale |

| H2 Chemical Shift (δ) | ~4.8 ppm | ~4.6 ppm | Deshielding of axial protons in cyclic ethers. |

| H3 Chemical Shift (δ) | ~2.7 ppm | ~2.5 ppm | Deshielding of axial protons. |

| ³J(H2,H3) Coupling Constant | 2 - 5 Hz | 6 - 9 Hz | Dihedral angle dependence (Karplus relationship). |

| Key NOE Correlation | H2 ↔ H3 | H2 ↔ H4 (axial) | Proximity of protons on the same (cis) or opposite (trans) face of the ring. |

The puckered oxetane ring is not static but undergoes a rapid ring-inversion process at room temperature, where pseudo-axial and pseudo-equatorial positions interchange. This dynamic equilibrium can be studied using variable-temperature (VT) NMR, also known as dynamic NMR (DNMR). rsc.orgnih.gov

At high temperatures, this inversion is fast on the NMR timescale, and the observed spectrum is an average of the two puckered conformations. As the temperature is lowered, the rate of inversion decreases. Eventually, the exchange rate becomes slow enough that signals for the individual axial and equatorial protons are resolved. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc).

By analyzing the line shape of the exchanging signals at different temperatures, it is possible to determine the rate constants for the inversion process. From these rate constants and the coalescence temperature, the free energy of activation (ΔG‡) for the ring inversion can be calculated. This energy barrier provides quantitative insight into the conformational flexibility of the oxetane ring. For substituted oxetanes, this barrier is influenced by the steric bulk of the substituents.

Table 2: Typical Ring Inversion Barriers for Heterocycles Note: Data for related systems are provided for comparison.

| Compound | Ring System | Activation Energy (ΔG‡) (kcal/mol) |

| Cyclobutane | 4-membered carbocycle | ~1.5 |

| Oxetane | 4-membered heterocycle | < 0.1 (Essentially planar) |

| N-Sulfonyl Morpholine | 6-membered heterocycle | 9.2 - 10.3 nih.gov |

| 1,4-Oxathiane | 6-membered heterocycle | ~9.5 rsc.org |

While NMR of solutions provides information on dynamics and average structure, solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and molecular motion of materials in the solid phase, such as polymers derived from this compound. researchgate.netnih.gov The most common technique for polymers is ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR. mdpi.com

For a hypothetical poly(this compound), ssNMR could distinguish between crystalline and amorphous domains within the material. The polymer chains in crystalline regions are highly ordered and rigid, leading to sharp, well-resolved peaks in the ¹³C CP-MAS spectrum. In contrast, the chains in amorphous regions are disordered and have greater mobility, resulting in broader NMR signals.

Furthermore, ssNMR relaxation time measurements (such as T1ρ, the spin-lattice relaxation time in the rotating frame) can provide detailed information about molecular dynamics on different timescales. Differences in relaxation times between various carbon atoms in the polymer can reveal the mobility of the polymer backbone versus the side chains (ethyl and methyl groups), offering insights into the material's physical properties. rwth-aachen.de

Vibrational Spectroscopy (FTIR, Raman) for Structural and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.govnih.gov These techniques are complementary and highly effective for identifying functional groups and confirming the structural integrity of this compound.

The FTIR and Raman spectra would be dominated by several key vibrational modes:

C-H Stretching: Vibrations from the methyl and ethyl groups would appear in the 2850-3000 cm⁻¹ region.

C-H Bending: Scissoring and rocking modes for the CH₂ and CH₃ groups would be observed in the 1350-1470 cm⁻¹ region.

C-O-C Stretching: The most characteristic vibrations for the oxetane ring are the asymmetric and symmetric C-O-C ether stretches, typically found in the 950-1150 cm⁻¹ region. The exact position is sensitive to ring strain.

Ring Puckering/Breathing Mode: The oxetane ring itself has a low-frequency "puckering" or "breathing" mode, which can be observed in the far-infrared or Raman spectrum, often below 400 cm⁻¹. This mode is characteristic of the four-membered ring structure. researchgate.net

Analysis of these frequencies allows for confirmation of the oxetane ring structure and the presence of the alkyl substituents.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong | Strong |

| CH₂/CH₃ Bend (Scissor) | 1440 - 1470 | Medium | Medium |

| CH₃ Bend (Umbrella) | 1370 - 1380 | Medium | Medium |

| C-O-C Asymmetric Stretch | 1050 - 1150 | Strong | Weak |

| C-O-C Symmetric Stretch | 950 - 1050 | Medium | Strong |

| Ring Breathing/Puckering | < 400 | Medium | Strong |

X-ray Crystallography and Diffraction Studies of this compound Co-crystals or Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net However, this compound is expected to be a low-melting solid or a liquid at room temperature, which precludes analysis by single-crystal X-ray diffraction under standard conditions.

To overcome this limitation, the technique can be applied to a suitable crystalline derivative of the molecule or a co-crystal formed with another molecule through non-covalent interactions (e.g., hydrogen bonding). researchgate.net For instance, if a derivative containing a carboxylic acid or amide group were synthesized, its crystalline structure could be determined.

A successful X-ray diffraction study would provide an unambiguous determination of the relative stereochemistry (cis or trans) of the ethyl and methyl groups. It would also yield highly precise measurements of:

Bond Lengths: The exact lengths of all C-C and C-O bonds in the molecule.

Bond Angles: The internal angles of the oxetane ring (e.g., C-O-C and C-C-C), providing a quantitative measure of ring strain. acs.org

Torsional Angles and Puckering: The precise conformation of the ring, including the puckering angle and the exact positions of the substituents. acs.org

Intermolecular Interactions: How the molecules pack together in the crystal lattice.

This data provides a definitive structural benchmark that can be used to validate and refine models derived from computational studies and NMR analysis.

Mass Spectrometry (MS) Techniques for Molecular Weight Distribution and Mechanistic Pathway Tracing in this compound Reactions

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. chemguide.co.ukwhitman.edu

For a small molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analysis. mdpi.comnih.gov The gas chromatograph separates the compound from a mixture, and the mass spectrometer detects it. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight (100.16 g/mol ). The high-energy M⁺• ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.orguga.edu

Expected fragmentation pathways for this compound include:

α-Cleavage: Loss of the largest alkyl group adjacent to the oxygen is often favored. Loss of the ethyl group (•C₂H₅) would result in a fragment at m/z 71.

Ring Opening and Cleavage: The ring can open to form a radical cation, which then cleaves. For example, cleavage could lead to the loss of neutral molecules like formaldehyde (B43269) (CH₂O, 30 Da) or propionaldehyde (B47417) (CH₃CH₂CHO, 58 Da), leading to fragments at m/z 70 or m/z 42, respectively.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound (MW = 100.16)

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 100 | [C₆H₁₂O]⁺• | (Molecular Ion) |

| 85 | [M - CH₃]⁺ | •CH₃ |

| 71 | [M - C₂H₅]⁺ | •C₂H₅ |

| 70 | [M - CH₂O]⁺• | CH₂O |

| 57 | [C₄H₉]⁺ | •C₂H₅O |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | - |

For analyzing polymers derived from this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is the technique of choice. frontiersin.orgnih.gov This soft ionization technique is ideal for large molecules like polymers. acs.orgacs.org The resulting spectrum displays a series of peaks, where each peak corresponds to an individual polymer chain (oligomer) with a different number of repeating monomer units. The mass difference between adjacent peaks corresponds to the mass of the monomer (100.16 Da). From this distribution, crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated, providing a complete picture of the polymer's molecular weight distribution. nih.govnih.gov

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination of Chiral this compound

Chiroptical spectroscopic methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for investigating the stereochemical properties of chiral molecules such as this compound. thieme-connect.demdpi.com These techniques are particularly valuable for determining the enantiomeric purity and assigning the absolute configuration of stereoisomers, which is a critical aspect of molecular characterization in various fields of chemistry. dntb.gov.ua The interaction of plane-polarized light with chiral molecules provides unique spectral information that is highly sensitive to the three-dimensional arrangement of atoms. mdpi.com

The this compound molecule possesses two stereocenters, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Chiroptical spectroscopy offers a powerful, non-destructive method to distinguish between these enantiomeric and diastereomeric pairs.

Principles of CD and ORD Spectroscopy in Stereochemical Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) against wavelength, resulting in positive or negative bands known as Cotton effects. The sign and magnitude of these Cotton effects are characteristic of a specific enantiomer and its conformation. thieme-connect.de

Optical Rotatory Dispersion (ORD) spectroscopy, on the other hand, measures the rotation of the plane of plane-polarized light as a function of wavelength. An ORD curve provides information about the stereochemistry of a molecule based on the direction and magnitude of optical rotation at different wavelengths. mdpi.com

For the stereoisomers of this compound, it is expected that the enantiomeric pairs, (2R,3R) and (2S,3S), as well as (2R,3S) and (2S,3R), would exhibit mirror-image CD and ORD spectra. This principle is fundamental to the qualitative and quantitative analysis of enantiomeric mixtures.

Determination of Enantiomeric Purity

The enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound can be determined by comparing the chiroptical signal of the mixture to that of a pure enantiomer. For instance, the magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers.

A hypothetical analysis of the enantiomeric purity of a sample containing a mixture of (2R,3R)- and (2S,3S)-2-Ethyl-3-methyloxetane is presented in the interactive data table below. Assuming the pure (2R,3R) enantiomer exhibits a specific CD signal, the enantiomeric excess of a mixture can be calculated.

Interactive Table 1: Hypothetical Data for Enantiomeric Purity Determination of this compound

| Sample | Measured CD Signal (mdeg at λmax) | Calculated Enantiomeric Excess (%) | Predominant Enantiomer |

| Pure (2R,3R) | +10.0 | 100% | (2R,3R) |

| Mixture A | +5.0 | 50% | (2R,3R) |

| Mixture B | -7.5 | 75% | (2S,3S) |

| Racemic Mixture | 0.0 | 0% | None |

Determination of Absolute Configuration

Assigning the absolute configuration of the this compound stereoisomers requires a comparison of experimentally measured CD and ORD data with theoretical calculations. nih.govcas.cz Quantum chemical calculations are employed to predict the chiroptical spectra for each possible stereoisomer. mdpi.com By matching the calculated spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be unambiguously determined.

The general workflow for this process involves:

Conformational Search: Identifying the stable conformers of each stereoisomer of this compound.

Quantum Chemical Calculations: Computing the CD and ORD spectra for each stable conformer.

Spectral Averaging: Obtaining a Boltzmann-weighted average of the calculated spectra.

Comparison: Matching the final theoretical spectrum with the experimental data to assign the absolute configuration.

The following interactive table provides a hypothetical representation of the expected chiroptical data for the four stereoisomers of this compound.

Interactive Table 2: Hypothetical Chiroptical Data for the Stereoisomers of this compound

| Stereoisomer | Predicted Sign of Major Cotton Effect (CD) | Predicted Sign of Optical Rotation at 589 nm (ORD) |

| (2R,3R) | Positive (+) | Positive (+) |

| (2S,3S) | Negative (-) | Negative (-) |

| (2R,3S) | Positive (+) | Negative (-) |

| (2S,3R) | Negative (-) | Positive (+) |

Theoretical and Computational Chemistry of 2 Ethyl 3 Methyloxetane

Molecular Dynamics Simulations of 2-Ethyl-3-methyloxetane and its Polymeric Forms

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, from conformational changes to the properties of bulk materials. researchgate.net

For a single this compound molecule, MD simulations can be used to explore its conformational landscape in different environments, such as in a vacuum or in various solvents. This can reveal the preferred puckering conformations of the ring and the rotational orientations of the ethyl and methyl substituents.

Of significant interest is the simulation of polymers derived from this compound, which would be formed through ring-opening polymerization. MD simulations of poly(this compound) can predict important material properties. mdpi.com By simulating a large number of polymer chains, one can investigate:

Morphology: The arrangement of polymer chains in amorphous or crystalline domains.

Mechanical Properties: Stress-strain behavior, elasticity, and viscosity.

Thermodynamic Properties: Glass transition temperature and phase behavior.

Transport Properties: The diffusion of small molecules through the polymer matrix.

These simulations are crucial for understanding how the specific structure of the this compound monomer translates into the macroscopic properties of the resulting polymer. ethz.ch

Reaction Mechanism Predictions and Transition State Analysis for this compound Transformations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, a primary reaction of interest is the ring-opening, which can be initiated by acids, bases, or nucleophiles. researchgate.net

Quantum chemical methods, particularly DFT, are used to map the potential energy surface (PES) of a reaction. This involves identifying all relevant stationary points: reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction pathway. acs.org

The process involves:

Locating the Transition State: Specialized algorithms are used to find the TS structure connecting reactants and products.

Frequency Calculation: A vibrational frequency calculation confirms the nature of the stationary point. A genuine TS has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the TS downhill to the connected reactant and product, confirming the proposed mechanism. acs.org

By calculating the energy difference between the reactants and the transition state, the activation energy (ΔE‡) can be determined. This value is critical for predicting the reaction rate and understanding how substituents (the ethyl and methyl groups) and reaction conditions (catalyst, solvent) affect the reactivity of the oxetane (B1205548) ring.

Structure-Reactivity Relationship Studies of Substituted Oxetanes (Computational Aspects)

By systematically studying a series of substituted oxetanes computationally, it is possible to establish structure-reactivity relationships. The ethyl and methyl groups in this compound influence its reactivity through both steric and electronic effects.

Computational studies can quantify these effects by comparing this compound to other substituted oxetanes (e.g., 2-methyloxetane (B110119), 3,3-dimethyloxetane). A typical computational workflow would involve:

Calculating ground state properties for a series of analogues, such as ring strain energy, charge distributions, and HOMO/LUMO energies.

Calculating transition state energies for a model reaction, such as acid-catalyzed ring-opening, for each analogue.

Correlating the calculated properties with the activation energies.

For example, calculations might show that electron-donating groups at certain positions stabilize the carbocation intermediate in an SN1-type ring-opening, thus lowering the activation barrier and increasing the reaction rate. These studies help in understanding why certain oxetanes are more or less reactive and provide predictive models for new, un-synthesized derivatives. acs.org

In Silico Design and Property Prediction of Novel this compound Analogues

In silico (computer-based) design leverages computational tools to create novel molecules with specific desired properties, minimizing the need for extensive trial-and-error synthesis. Starting with the this compound scaffold, new analogues can be designed by modifying or replacing the substituent groups.

The process involves:

Virtual Library Generation: A library of virtual compounds is created by making systematic changes to the parent structure. For instance, the ethyl group could be replaced with other alkyl chains, or functional groups could be introduced.

Property Prediction: For each designed analogue, a suite of computational tools is used to predict key properties. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, which are statistical models built from existing data, can be used for rapid screening. For more accurate predictions, DFT or ab initio methods can be employed.

Screening and Selection: The virtual library is screened based on the predicted properties. For example, if the goal is to design a more reactive monomer for polymerization, analogues with a lower calculated activation energy for ring-opening would be selected. If the goal is improved solubility, properties like the octanol-water partition coefficient (logP) would be calculated. mdpi.com

This in silico approach accelerates the discovery of new oxetane derivatives with tailored properties for applications in materials science and medicinal chemistry. researchgate.net

Applications of 2 Ethyl 3 Methyloxetane in Advanced Materials Science and Polymer Engineering

High-Performance Polymer and Copolymer Development from 2-Ethyl-3-methyloxetane Monomers

The polymerization of functionalized oxetanes, such as EHO and its derivatives, yields polymers with unique characteristics suitable for advanced materials. The primary method for synthesis is cationic ring-opening polymerization, which can proceed through different mechanisms, influencing the final polymer structure. nih.gov For instance, hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) (PEHMOX) is synthesized from EHO using a core molecule like 1,1,1-tris(hydroxymethyl)propane. nih.govdntb.gov.ua This approach allows for control over molecular weight and results in polymers with lower dispersity compared to homopolymerization. nih.gov Another derivative, 3-ethyl-3-(methacryloyloxy)methyloxetane, contains a methacrylate (B99206) group, enabling it to be polymerized through free-radical processes as well, creating dual-curing opportunities. warshel.comresearchgate.net

The structure of polymers derived from EHO can be precisely controlled to achieve desired thermal and mechanical properties. The degree of branching in hyperbranched PEHMOX, for instance, is highly dependent on the reaction temperature during cationic polymerization. nih.govresearchgate.net As the temperature increases, the degree of branching also increases, which in turn affects the material's properties. nih.govresearchgate.net

These hyperbranched polymers exhibit thermoplastic behavior, making them suitable for applications such as hot-melt adhesives. nih.govresearchgate.net Their thermal properties, including softening point (Ts) and flow point (Tf), are comparable to some commercial adhesives. nih.gov The mechanical performance of these materials in adhesive applications reveals a brittle fracture mode, indicating that while adhesion to polar substrates is strong, the internal cohesion of the polymer could be an area for further modification to reduce brittleness. nih.govnih.gov

Interactive Data Table: Thermal Properties and Branching of PEHMOX

| Polymerization Temperature (°C) | Degree of Branching | Softening Point (Ts) (°C) | Flow Point (Tf) (°C) |

| -30 | 0.21 | Not Reported | Not Reported |

| -2 | 0.36 | Not Reported | Not Reported |

| 30 | 0.43 | Not Reported | Not Reported |

| 70 | 0.50 | 87 - 88 | 105.1 - 105.4 |

Data derived from studies on poly(3-ethyl-3-hydroxymethyloxetane) synthesized with varying reaction temperatures and reagent ratios. nih.govresearchgate.net

Polymers derived from oxetane (B1205548) monomers have shown significant promise in the field of optical materials. Specifically, 3-ethyl-3-(methacryloyloxy)methyloxetane can be copolymerized with other monomers, such as methyl methacrylate, to form high-molecular-weight polymers. warshel.com These resulting polymers are noted for their excellent optical properties and high abrasion resistance. warshel.com

The utility of (3-ethyloxetan-3-yl)methyl methacrylate as an optical modifier in photopolymerizable compositions stems from its high refractive index and low absorption coefficient. chemicalbook.com These characteristics are highly desirable for creating materials used in optical coatings, lenses, and other transparent components where clarity and performance are critical. warshel.comchemicalbook.com

The functional groups on oxetane monomers are key to their utility in coatings and adhesives. The abundant hydroxyl groups in hyperbranched PEHMOX create strong interactions with polar substrates, making it an effective hot-melt adhesive. nih.govnih.gov Research has demonstrated good adhesion to materials like wood, with the work of adhesion (Wa) measuring between 101-105 mJ/m². nih.govnih.gov The bond-line tensile shear strengths have been recorded in the range of 0.39–1.32 MPa. nih.govnih.gov Other studies involving catechol-containing polyoxetanes have reported even higher shear strengths on substrates like metals (3.7–4.9 MPa) and wood (2.7 MPa). nih.gov

Derivatives like 3-ethyl-3-(methacryloyloxy)methyloxetane are used to formulate UV-curable coatings. warshel.com These coatings can be rapidly cured under ultraviolet light and exhibit good adhesion, chemical resistance, and abrasion resistance, making them suitable for protecting surfaces like wood, metal, and plastics. warshel.com Furthermore, oxetane compounds are valuable raw materials for high-end cationic light-curing products, such as thermal curing ink-jet inks, due to their low viscosity, minimal shrinkage upon curing, and fast polymerization speed.

Interactive Data Table: Adhesive Properties of Hyperbranched PEHMOX on Birch Veneer

| TMP/EHO Molar Ratio | Work of Adhesion (Wa) (mJ/m²) | Tensile Shear Strength (MPa) |

| 1:5 | 101.3 ± 7.2 | 0.39 ± 0.15 |

| 1:10 | 102.2 ± 0.7 | 0.53 ± 0.15 |

| 1:20 | 104.5 ± 2.6 | 1.32 ± 0.35 |

| 1:50 | 104.9 ± 3.4 | 0.99 ± 0.22 |

Data from adhesive tests of poly(3-ethyl-3-hydroxymethyloxetane) synthesized with varying ratios of 1,1,1-tris(hydroxymethyl)propane (TMP) to 3-ethyl-3-(hydroxymethyl)oxetane (EHO). nih.gov

Oxetane monomers serve as a versatile platform for creating smart materials like side-chain liquid crystalline polymers (LCPs). tandfonline.comnih.gov By attaching mesogenic (liquid crystal-forming) units to the oxetane monomer via a flexible spacer, polymers with distinct liquid crystalline phases, such as smectic A and smectic C, can be synthesized through cationic ring-opening polymerization. nih.govyork.ac.uk

The properties of these LCPs are influenced by the structure of the polymer backbone, the length of the flexible spacer, and the nature of the mesogenic unit. nih.gov Using an oxetane-based backbone can yield LCPs with broad liquid crystalline phases and low glass transition temperatures. tandfonline.comyork.ac.uk Oxetane-based liquid crystal networks (LCNs) offer advantages over more common acrylate-based systems, including insensitivity to oxygen during polymerization, reduced shrinkage, and improved adhesion to substrates. rsc.orgtue.nl These properties make them attractive for applications in soft robotics, responsive surfaces, and photonic materials. rsc.orgtue.nl

This compound as a Versatile Building Block in Supramolecular Chemistry

The well-defined, hyperbranched structures that can be created from functional oxetanes make them excellent candidates for use in supramolecular chemistry. The ability to control the architecture and place a high density of functional groups on the periphery of the macromolecule allows for the construction of more complex, higher-order structures. researchgate.netvot.pl

Hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) (PEHMOX) serves as an effective precursor for the core of star polymers. vot.pl In this "core-first" approach, the multihydroxyl PEHMOX acts as a macroinitiator from which linear polymer "arms" are grown. vot.pl For example, star copolymers with a hydrophobic PEHMOX core and hydrophilic poly(ethylene oxide) (PEOX) arms have been synthesized. researchgate.net This is achieved by first functionalizing the hydroxyl groups on the PEHMOX core with acrylate (B77674) groups and then grafting PEOX chains onto these sites via a Michael addition reaction. researchgate.net The resulting star polymers have potential applications as precursors for miktoarm (mixed-arm) star polymers. researchgate.net This synthetic strategy demonstrates the utility of oxetane-derived polymers in creating complex, nano-sized architectures for specialized applications. researchgate.netvot.pl

Surface Modification and Grafting Applications using this compound Derivatives

The chemical inertness and poor solubility of widely used polymers like polyethylene (B3416737) often limit their applications in advanced coatings and materials. To overcome these limitations, researchers have focused on modifying polyethylene surfaces through grafting functional molecules. Derivatives of this compound, such as 3-ethyl-3-(methacryloyloxy)methyloxetane, have been utilized in this context. european-coatings.com

In one approach, hyperbranched polyethylene-based graft copolymers containing functional oxetane groups were synthesized. This process involves a multi-step synthesis beginning with the chain walking polymerization of ethylene (B1197577) and a protected functional comonomer. Following deprotection and esterification, Atom Transfer Radical Polymerization (ATRP) of an oxetane-containing monomer like 3-ethyl-3-(methacryloyloxy)methyloxetane is performed. This method yields a functional polyethylene with controlled molecular weight, a relatively narrow molecular weight distribution, and good solubility in organic solvents. The key feature of these graft copolymers is the presence of pendant oxetane groups, which are available for subsequent photopolymerization, allowing for cationic photo-curing on surfaces like membranes. european-coatings.com

The incorporation of these oxetane derivatives significantly enhances the functionality of polyethylene, transforming it from an inert material into a reactive platform suitable for advanced coating applications. european-coatings.com The resulting graft copolymers exhibit improved physical and mechanical properties, making them valuable for creating specialized surfaces with tailored characteristics. european-coatings.com

| Property | Value |

| Grafted Monomer | 3-ethyl-3-(methacryloyloxy)methyloxetane |

| Polymerization Method for Grafting | Atom Transfer Radical Polymerization (ATRP) |

| Base Polymer | Hyperbranched Polyethylene |

| Key Functionality | Pendant Oxetane Groups |

| Application | Cationic Photo-curing on Membrane Surfaces |

Role of this compound in High-Energy Materials and Composites as Binders

The primary advantage of using energetic polyoxetanes as binders is their ability to replace inert polymer binders, which can enhance the performance of the energetic composite. redalyc.org For instance, copolymers containing both difluoroamine (B82689) and nitroester groups, derived from oxetane monomers, are promising candidates for high-energy binders due to their favorable thermal properties and low glass transition temperatures. mdpi.com

The synthesis of these energetic polyoxetanes often involves the use of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BFEE), and an initiator like 1,4-butanediol (B3395766) (BDO). mdpi.com The resulting polymers can be designed to have specific molecular weights and properties tailored for their application in energetic formulations. Research has also explored the synthesis of star-shaped azide (B81097) copolymers with hyperbranched polyether cores and linear poly(BAMO) arms, which can offer unique processing characteristics. mdpi.com

Compatibility studies of these binders with common energetic components like RDX, HMX, and PETN are critical. For example, poly(3-difluoroaminomethyl-3-methyloxetane) has shown good compatibility with a range of standard energetic materials and oxidizers. mdpi.com

| Energetic Polyoxetane Derivative | Key Functional Groups | Polymerization Catalyst (Typical) | Potential Application |

| Poly(3-azidomethyl-3-methyloxetane) (poly-AMMO) | Azide (-N₃) | Boron trifluoride diethyl etherate (BFEE) | Binder for composite explosives |

| Poly(3,3-bis-azidomethyl-oxetane) (poly-BAMO) | Azide (-N₃) | Boron trifluoride diethyl etherate (BFEE) | Binder for solid propellants |

| Poly(3-difluoroaminomethyl-3-methyloxetane) (PDFAMO) | Difluoroamine (-NF₂) | Boron trifluoride diethyl etherate (BFEE) | High-performance energetic binder |

| Poly(3-nitratomethyl-3-methyloxetane) (PolyNIMMO) | Nitrate ester (-ONO₂) | Not specified | Binder for insensitive munitions |

Environmental Aspects and Sustainable Chemistry of 2 Ethyl 3 Methyloxetane

By-product Analysis and Mitigation in 2-Ethyl-3-methyloxetane Synthesis and Polymerization

The synthesis of this compound and its subsequent polymerization can lead to the formation of various by-products, which can affect the purity of the monomer and the properties of the resulting polymer.

By-products in Synthesis:

The synthesis of substituted oxetanes can involve various routes, and the by-products will be specific to the chosen method. Common synthetic strategies may involve intramolecular cyclization of substituted 1,3-diols or their derivatives. Potential by-products could include:

Isomeric oxetanes: Depending on the stereochemistry of the starting materials and the reaction conditions, different stereoisomers of this compound could be formed.

Elimination products: Under certain conditions, elimination reactions could compete with the desired cyclization, leading to the formation of unsaturated alcohols.

Oligomers: Small amounts of linear or cyclic oligomers could be formed during the synthesis.

By-products in Polymerization:

The ring-opening polymerization of oxetanes, including this compound, is a complex process where side reactions can occur, leading to by-products that can influence the molecular weight, structure, and properties of the final polymer.

One of the most significant side reactions is the formation of cyclic oligomers , particularly the cyclic tetramer. This occurs through a "backbiting" mechanism where the growing polymer chain attacks itself, leading to the cleavage of a small cyclic molecule.

Another potential side reaction is temporary termination , where the active center of a growing polymer chain is deactivated, for example, by reacting with impurities or other polymer chains.

Mitigation Strategies:

Several strategies can be employed to minimize the formation of by-products during the synthesis and polymerization of this compound:

Optimization of Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, solvent, and catalyst concentration can significantly influence the selectivity of the desired reaction and minimize side reactions. For polymerization, higher propagation rates relative to the rates of side reactions can reduce the formation of cyclic oligomers.

Purification of Monomers: Rigorous purification of the this compound monomer is crucial to remove any impurities that could interfere with the polymerization process or act as chain-terminating agents.

Choice of Initiator/Catalyst: The selection of an appropriate initiator or catalyst is critical for controlling the polymerization process and minimizing unwanted side reactions.

Interactive Data Table: Common By-products and Mitigation in Oxetane (B1205548) Polymerization

| By-product | Formation Mechanism | Mitigation Strategy |

| Cyclic Oligomers (e.g., tetramer) | Backbiting of the growing polymer chain | Control of polymerization kinetics (e.g., temperature, monomer concentration) |

| Acyclic Oligomers | Chain transfer reactions, impurities | Purification of monomer and reagents, optimization of reaction conditions |

| Products of Temporary Termination | Reaction with impurities or other chains | High purity of reactants, controlled polymerization environment |

Advancements in Sustainable Synthesis and Recycling Strategies for this compound and its Polymers

In line with the principles of green chemistry, there is a growing interest in developing more sustainable methods for the synthesis of chemicals and the recycling of polymers.

Sustainable Synthesis:

Recent advancements in biotechnology have opened up new avenues for the sustainable synthesis of oxetanes. Biocatalytic approaches , using enzymes to carry out chemical transformations, offer several advantages over traditional chemical synthesis, including:

Milder reaction conditions: Enzymatic reactions often proceed at or near ambient temperature and pressure, reducing energy consumption.

High selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, leading to purer products and less waste.

Use of renewable feedstocks: Biocatalytic processes can often utilize renewable starting materials.

Research has demonstrated the potential of using enzymes for the asymmetric synthesis of oxetanes, which could be applied to the production of chiral this compound. nih.govresearchgate.netresearchgate.net

Recycling Strategies for Polyoxetanes:

The development of effective recycling strategies for polymers is essential for a circular economy. While specific recycling processes for poly(this compound) are not well-established, general approaches for recycling polyethers can be considered.

Chemical recycling , which involves the depolymerization of the polymer back to its monomer or other valuable chemical feedstocks, is a promising approach for polyethers. For polyoxetanes, this could potentially be achieved through processes such as:

Glycolysis: This process involves the breakdown of the polymer using glycols at elevated temperatures, often in the presence of a catalyst, to yield lower molecular weight polyols. These polyols can then be used as starting materials for the synthesis of new polymers.

Acid- or Base-catalyzed depolymerization: Under controlled conditions, the ether linkages in the polyoxetane backbone could be cleaved using acids or bases to regenerate the monomer or other small molecules.

Research into the chemical recycling of other polyethers has shown that it is possible to recover valuable raw materials from polymer waste. proquest.com The development of similar processes for poly(this compound) would be a significant step towards improving its sustainability.

Interactive Data Table: Sustainable Approaches for this compound and its Polymers

| Approach | Description | Potential Benefits |

| Biocatalytic Synthesis | Use of enzymes to synthesize the oxetane monomer. nih.govresearchgate.netresearchgate.net | Milder reaction conditions, high selectivity, use of renewable feedstocks. |

| Chemical Recycling (Glycolysis) | Depolymerization using glycols to produce polyols. proquest.com | Recovery of valuable chemical feedstocks, reduction of polymer waste. |

| Chemical Recycling (Depolymerization) | Breakdown of the polymer to its monomer or other small molecules. | Closed-loop recycling, preservation of monomer value. |

Future Research Directions and Emerging Paradigms for 2 Ethyl 3 Methyloxetane Chemistry

Exploration of Unconventional Reactivity and Novel Catalytic Systems

While the ring-opening of oxetanes under acidic or nucleophilic conditions is well-established, future research will likely focus on more nuanced and unconventional modes of reactivity for 2-Ethyl-3-methyloxetane. beilstein-journals.org The inherent ring strain and polarized carbon-oxygen bonds make it a candidate for transformations that are currently underexplored for this specific substitution pattern. beilstein-journals.org

Photocatalysis and Radical Chemistry: A significant frontier is the application of photocatalysis to induce novel transformations. researchgate.net Visible-light-mediated approaches, which have been demonstrated for other oxetanes, could enable new C-H functionalization reactions at positions adjacent to the oxygen atom, or novel cycloadditions, without requiring harsh reagents. researchgate.netacs.org For instance, iridium or organic dye-based photocatalysts could generate radical intermediates from this compound, leading to previously inaccessible derivatives. nih.gov Research into zirconocene (B1252598) and photoredox dual catalysis, which has been shown to regioselectively open other oxetanes via a radical mechanism, could be adapted to selectively cleave either the C2-O or C4-O bond, depending on the directing influence of the ethyl and methyl groups. thieme-connect.com

Novel Transition-Metal Catalysis: The development of new transition-metal catalytic systems promises to expand the synthetic utility of this compound. While Lewis acid activation is common, systems that enable unconventional reaction pathways are of high interest. beilstein-journals.org For example, cobalt-catalyzed carbonylative ring expansion could transform this compound into functionalized tetrahydrofurans, valuable motifs in their own right. researchgate.net Furthermore, exploring catalytic systems based on chiral Brønsted acids or metal-bisoxazoline complexes could achieve highly enantioselective ring-opening reactions, providing access to chiral building blocks with high optical purity. beilstein-journals.orgrsc.org

Future work should systematically investigate the reactivity of this compound under a variety of novel catalytic conditions to map out its unique chemical space.

| Catalytic Approach | Potential Transformation of this compound | Rationale / Precedent |

| Visible-Light Photocatalysis | C-H functionalization, [2+2] cycloadditions | Mild conditions, generation of radical intermediates. researchgate.netacs.org |

| Dual Zirconocene/Photoredox Catalysis | Regioselective radical ring-opening | Formation of more-substituted alcohols via less-stable radicals. thieme-connect.com |

| Cobalt-Catalyzed Carbonylation | Ring expansion to substituted tetrahydrofurans | Carbonylative ring expansion of oxetanes. researchgate.net |

| Chiral Brønsted Acid Catalysis | Asymmetric ring-opening | Access to highly functionalized chiral building blocks. rsc.org |

Integration with Advanced Manufacturing Technologies (e.g., 3D printing with oxetane (B1205548) polymers)

Advanced manufacturing, particularly additive manufacturing or 3D printing, relies on the development of novel photocurable resins with tailored properties. Oxetane monomers are highly promising candidates for these formulations due to their desirable characteristics in cationic photopolymerization. researchgate.net

Oxetane-Based Resins for 3D Printing: Cationic photopolymerization, the mechanism through which oxetanes polymerize under UV light, offers significant advantages over free-radical polymerization, which is commonly used in 3D printing. acs.org These benefits include a lack of inhibition by atmospheric oxygen, which simplifies the printing process, and lower volume shrinkage upon polymerization, leading to higher dimensional accuracy and reduced stress in the final printed object. researchgate.nettoagosei.co.jp

Future research should focus on incorporating this compound as a monomer or co-monomer into resin formulations for stereolithography (SLA) or digital light processing (DLP) 3D printing. The specific substitution pattern of this compound is expected to influence the properties of the resulting polyether network. The ethyl and methyl groups may enhance the polymer's hydrophobicity and alter its thermal and mechanical properties, such as the glass transition temperature (Tg) and modulus.

Hybrid Polymer Systems: An emerging paradigm is the development of hybrid curing systems. This compound could be formulated with other monomers, such as epoxides and acrylates, to create interpenetrating polymer networks (IPNs). rsc.org Such hybrid systems, which polymerize through simultaneous cationic and radical pathways, could yield materials with a unique combination of properties, such as improved toughness, flexibility, and adhesion, that are not achievable with a single polymer type. rsc.org Investigating the kinetics of these hybrid systems and the final properties of the cured materials will be a critical area of research. radtech.org

| 3D Printing Technology | Role of this compound | Potential Advantages |

| Stereolithography (SLA) / Digital Light Processing (DLP) | Monomer or co-monomer in photocurable resin | Low shrinkage, no oxygen inhibition, tailored thermomechanical properties. researchgate.netacs.org |

| Hybrid Resin Systems | Cationic polymerizable component alongside radical monomers (e.g., acrylates) | Formation of Interpenetrating Polymer Networks (IPNs) with enhanced toughness and flexibility. rsc.org |

Bio-inspired and Biomimetic Approaches in this compound Functionalization

Nature provides a rich blueprint for conducting highly selective and efficient chemical transformations. Applying bio-inspired and biomimetic strategies to the functionalization of this compound offers a pathway to novel structures and sustainable synthetic methods, excluding any focus on human biological interactions.

Enzymatic Catalysis: The use of enzymes for non-natural transformations is a rapidly growing field. Recent work has demonstrated that engineered halohydrin dehalogenases (HHDHs) can catalyze the enantioselective ring-opening of racemic oxetanes with various nucleophiles. researchgate.netresearchgate.net This biocatalytic platform could be applied to this compound for its kinetic resolution, providing access to both enantiomers of the oxetane and a variety of chiral γ-substituted alcohols with exceptionally high enantiomeric excess. researchgate.net This approach avoids the need for chiral catalysts derived from precious metals and operates under mild, environmentally benign conditions. Future research should involve screening and engineering enzymes for optimal activity and selectivity with the this compound substrate.

Biomimetic Catalysts: Beyond using whole enzymes, researchers can design synthetic catalysts that mimic the function of enzymatic active sites. Inspired by the mechanisms of cyclase enzymes that construct complex polyether natural products, small molecule catalysts could be developed to perform specific, selective transformations on the oxetane ring. nih.gov For example, developing catalysts that can selectively activate one C-O bond over the other through a network of non-covalent interactions, similar to an enzyme's binding pocket, would be a significant advance. This could lead to novel intramolecular cyclization or rearrangement reactions, inspired by biosynthetic pathways, to build molecular complexity from the simple oxetane core. nih.gov

| Approach | Methodology | Potential Outcome for this compound |

| Enzymatic Catalysis | Use of engineered enzymes (e.g., Halohydrin Dehalogenases) | Kinetic resolution to produce enantiopure oxetanes and chiral γ-substituted alcohols. researchgate.netresearchgate.net |

| Biomimetic Catalysis | Design of small-molecule catalysts that mimic enzyme active sites | Highly regioselective and stereoselective ring-opening or rearrangement reactions. nih.gov |

Applications of Artificial Intelligence and Machine Learning in Predicting this compound Reactivity and Material Properties

The complexity of chemical reactions and material properties presents a significant challenge for traditional trial-and-error research. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate discovery by predicting outcomes from structural data. engineering.org.cnappliedclinicaltrialsonline.com

Predicting Reactivity: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new transformations. mit.edu For this compound, AI models could be developed to predict its reactivity with a wide range of reagents and catalysts. chemistryworld.com By analyzing the molecule's electronic and structural properties, these models can forecast the likelihood of a reaction, the major products, and even potential side reactions. chemai.io This predictive capability would allow researchers to screen thousands of potential reaction conditions in silico, dramatically reducing the experimental effort required to discover novel and efficient synthetic routes for functionalizing this oxetane.